molecular formula C10H21O5P B8603618 Dimethyl (4-ethoxy-3,3-dimethyl-2-oxobutyl)phosphonate CAS No. 58687-25-5

Dimethyl (4-ethoxy-3,3-dimethyl-2-oxobutyl)phosphonate

Cat. No. B8603618
CAS RN: 58687-25-5
M. Wt: 252.24 g/mol
InChI Key: CKXKCMGANIESSL-UHFFFAOYSA-N
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Description

Dimethyl (4-ethoxy-3,3-dimethyl-2-oxobutyl)phosphonate is a useful research compound. Its molecular formula is C10H21O5P and its molecular weight is 252.24 g/mol. The purity is usually 95%.
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properties

CAS RN

58687-25-5

Product Name

Dimethyl (4-ethoxy-3,3-dimethyl-2-oxobutyl)phosphonate

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

IUPAC Name

1-dimethoxyphosphoryl-4-ethoxy-3,3-dimethylbutan-2-one

InChI

InChI=1S/C10H21O5P/c1-6-15-8-10(2,3)9(11)7-16(12,13-4)14-5/h6-8H2,1-5H3

InChI Key

CKXKCMGANIESSL-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)(C)C(=O)CP(=O)(OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

18 g of dimethyl methylphosphonate in 100 ml of tetrahydrofurane were cooled under argon to -70° C. 100 ml of a 2-molar n-butyl-lithium solution in hexane are added dropwise with stirring. After 15 minutes, 20 g of 1,1-dimethyl-2-ethoxy-propionic acid methyl ester in 75 ml of tetrahydrofurane were added dropwise at -70° C. The mixture was then stirred for 2 hours. It was neutralised with 12 ml of glacial acetic acid. The solvent was concentrated (sic) in vacuo, the residue was taken up in chloroform and washed with water and the chloroform phase was dried with MgSO4 and concentrated and the residue was distilled in vacuo.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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[Compound]
Name
1,1-dimethyl-2-ethoxy-propionic acid methyl ester
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of dimethyl methylphosphonate (7.18 g, 57.5 mmol) in anhydrous THF (100 ml) was added under argon atmosphere a solution of n-butyl lithium in hexane (1.61N, 35.7 ml, 57.5 mmol) at 31 78° C. The reaction mixture was stirred for 30 min. and a solution of ethyl 2,2-dimethyl-4-oxahexanoate (4.00 g, 23.0 mmol) in anhydrous THF (15 ml) was added at -78° C. The resulting mixture was stirred for 30 min., allowed to warm to room temperature and stirred for one hour. The resulting mixture was then neutralized with acetic acid, then water (20 ml) was added, and the mixture was concentrated. Ethyl acetate (120 ml) and water (30 ml) were added to the residue. The organic layer was separated, washed with water (50 ml) and with brine, dried over anhydrous magnesium sulfate, and concentrated. Distillation of the residue (b.p. 106°-110° C./0.4 mmHg) gave dimethyl 3,3-dimethyl- 2-oxo-5-oxaheptylphosphonate (4.19 g, 16.6 mmol, 72.2%) as an oily material. The product was assigned the structure by the following data.
Quantity
7.18 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
35.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
ethyl 2,2-dimethyl-4-oxahexanoate
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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